2-Chloro-4-fluoropyrimidine

概要

説明

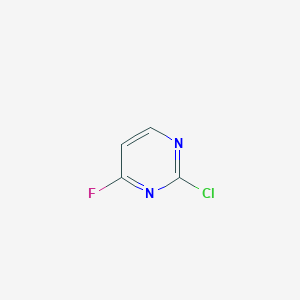

2-Chloro-4-fluoropyrimidine is a heterocyclic organic compound that belongs to the class of fluoropyrimidines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with various nucleophiles. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium alkoxide in an organic solvent such as methanol . The reaction conditions often involve heating the mixture to facilitate the substitution of chlorine atoms with alkoxy groups.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of trichloroethylene and triphosgene as reagents, with a tertiary amine catalyst to promote the reaction . This method is advantageous due to its high yield and purity, making it suitable for large-scale production.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position undergoes nucleophilic displacement due to the electron-withdrawing effects of the fluorine at C4 and the pyrimidine ring’s nitrogen atoms. Common nucleophiles include amines, alkoxides, and thiols.

Key Reactions:

Mechanistic Insight :

-

Reactions proceed via a Meisenheimer complex intermediate stabilized by the electron-withdrawing fluorine.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates .

Suzuki-Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed coupling with boronic acids to form biaryl or heteroaryl derivatives.

Representative Example:

Optimization Notes :

-

Microwave-assisted conditions reduce reaction times (e.g., 30 min at 120°C) .

-

Electron-rich boronic acids exhibit higher reactivity due to improved transmetallation kinetics.

Halogen Exchange Reactions

The fluorine atom at C4 can be replaced under harsh conditions, though its strong C–F bond (485 kJ/mol) limits reactivity compared to chlorine.

Fluorine Replacement:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| LiAlH₄, THF, reflux | 4-Hydropyrimidine derivative | <10% | Limited practicality |

| Grignard reagents (RMgX) | 4-Alkylpyrimidine | 20–35% | Requires high temperatures |

Biological Activity via Metabolic Activation

While not a direct chemical reaction, 2-chloro-4-fluoropyrimidine derivatives exhibit bioactivity through metabolic conversion. For example:

-

Thymidylate Synthase Inhibition : Metabolites like 5-fluoro-dUMP form covalent complexes with thymidylate synthase, disrupting DNA synthesis .

-

RNA Modification : Incorporation into RNA inhibits pseudouridylation, impairing ribosomal function .

Comparative Reactivity Table

| Position | Substituent | Reactivity (SNAr) | Preferred Nucleophiles |

|---|---|---|---|

| C2 | Cl | High | Amines, alkoxides |

| C4 | F | Low | Strong bases (e.g., LiAlH₄) |

Critical Analysis of Positional Effects

-

C2 Chlorine : The primary site for substitution due to lower bond dissociation energy (vs. C–F) and enhanced leaving-group ability.

-

C4 Fluorine : Stabilizes the ring via electron withdrawal but resists substitution except under extreme conditions.

This reactivity profile makes this compound a strategic intermediate in medicinal chemistry and materials science, enabling tailored modifications for target-specific applications.

科学的研究の応用

Chemical Reactions

The compound undergoes several types of reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

- Suzuki-Miyaura Coupling : This reaction involves coupling with boronic acids in the presence of a palladium catalyst.

- Nucleophilic Aromatic Substitution : Here, the chlorine atom is substituted under basic conditions.

These reactions lead to the formation of various substituted pyrimidines, which have diverse applications in research and industry.

Chemistry

In synthetic chemistry, 2-Chloro-4-fluoropyrimidine serves as a building block for synthesizing more complex fluorinated pyrimidines and other heterocyclic compounds. It is particularly useful for creating compounds with specific pharmacological properties.

Biology

This compound is utilized in biological research to explore the effects of fluorinated compounds on biological systems. It acts as a precursor for synthesizing various bioactive molecules, aiding in the study of their mechanisms of action.

Medicine

This compound has gained attention for its potential anticancer properties. It is involved in developing chemotherapeutic agents due to its ability to inhibit DNA synthesis. Notably, it plays a role in the formulation of oral fluoropyrimidines like S-1, which combines tegafur with inhibitors to enhance therapeutic efficacy while minimizing toxicity .

Industrial Applications

In the industrial sector, this compound is employed in producing agrochemicals and pharmaceuticals. Its unique chemical properties make it an essential intermediate in synthesizing various commercial products.

Case Study 1: S-1 in Cancer Treatment

A clinical trial evaluated S-1, an oral fluoropyrimidine that includes this compound as a key component. The study demonstrated that S-1 effectively treated patients with metastatic colorectal carcinoma, achieving a partial response rate of 35% and manageable toxicity levels . This highlights the compound's importance in developing effective cancer therapies.

Case Study 2: Comparative Pharmacology

Research comparing various oral fluoropyrimidines indicated that formulations containing this compound exhibited favorable pharmacokinetic profiles. These studies suggest that this compound can enhance drug delivery and efficacy while reducing side effects associated with traditional chemotherapy regimens .

作用機序

The mechanism of action of 2-Chloro-4-fluoropyrimidine involves its interaction with nucleophilic sites in biological molecules. The compound can inhibit the activity of enzymes involved in DNA synthesis, such as thymidylate synthase . This inhibition leads to the disruption of DNA replication and cell division, making it effective in cancer treatment.

類似化合物との比較

- 2,4-Dichloro-5-fluoropyrimidine

- 2-Chloro-4-alkoxy-5-fluoropyrimidine

- 2-Chloro-4-aryloxy-5-fluoropyrimidine

Comparison: Compared to other similar compounds, 2-Chloro-4-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. For instance, the presence of both chlorine and fluorine atoms enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry .

生物活性

2-Chloro-4-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound serves as a critical building block in the synthesis of various bioactive molecules and has been investigated for its role as an enzyme inhibitor, especially in cancer therapy.

This compound has the molecular formula C4H2ClFN2 and features a pyrimidine ring with chlorine at the 2-position and fluorine at the 4-position. This substitution pattern enhances its reactivity and biological activity, making it a versatile compound in synthetic chemistry.

The primary mechanism of action for this compound involves its interaction with nucleophilic sites in biological molecules, particularly enzymes involved in DNA synthesis. It is known to inhibit thymidylate synthase, an essential enzyme in nucleotide metabolism, thereby disrupting DNA replication and function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its cytotoxic effects against various cancer cell lines, demonstrating potential as a chemotherapeutic agent. In particular, its ability to inhibit DNA synthesis positions it as a candidate for targeted cancer therapies.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways. By inhibiting these enzymes, this compound disrupts critical signaling cascades that regulate cell growth and survival, contributing to its anticancer effects.

Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines | , , |

| Enzyme Inhibition | Inhibits thymidylate synthase and other kinases involved in cellular signaling | , |

| Potential Antiviral | Certain derivatives show activity against viral infections |

Case Study: Inhibition of Thymidylate Synthase

In a study focusing on the inhibition of thymidylate synthase by this compound, researchers demonstrated that the compound effectively reduced enzyme activity, leading to decreased DNA synthesis in cancer cells. This reduction was correlated with increased apoptosis rates, suggesting that the compound could be developed into a therapeutic agent for cancer treatment .

特性

IUPAC Name |

2-chloro-4-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-4-7-2-1-3(6)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBAGLRPNSWXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476412 | |

| Record name | 2-chloro-4-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38953-29-6 | |

| Record name | 2-chloro-4-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。